N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2-nitrophenoxy)acetohydrazide
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Overview
Description
N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2-nitrophenoxy)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring, a chlorophenyl group, and a nitrophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2-nitrophenoxy)acetohydrazide typically involves multiple steps:
Formation of the Furan Ring: The initial step involves the synthesis of the furan ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, often using chlorinating agents like thionyl chloride.
Formation of the Hydrazide Moiety: The hydrazide moiety is formed by reacting hydrazine hydrate with an ester or acid chloride derivative of the furan compound.
Condensation Reaction: The final step involves the condensation of the hydrazide with 2-nitrophenoxyacetaldehyde under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2-nitrophenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert nitro groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of furan oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2-nitrophenoxy)acetohydrazide has diverse applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Material Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic properties.
Biological Studies: It is used in studying enzyme inhibition and protein-ligand interactions.
Industrial Applications: Potential use in the synthesis of advanced polymers and coatings.
Mechanism of Action
The mechanism by which N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2-nitrophenoxy)acetohydrazide exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes and proteins, inhibiting their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to apoptosis in cancer cells or inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
- **N’-[(E)-(2-Bromophenyl)methylidene]-2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- **N’-[(E)-(4-Chlorophenyl)methylidene]-2-{[5-(4-Methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2-nitrophenoxy)acetohydrazide stands out due to its unique combination of a furan ring and nitrophenoxy moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research in medicinal chemistry and material science.
Properties
Molecular Formula |
C19H14ClN3O5 |
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Molecular Weight |
399.8 g/mol |
IUPAC Name |
N-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-2-(2-nitrophenoxy)acetamide |
InChI |
InChI=1S/C19H14ClN3O5/c20-14-7-5-13(6-8-14)17-10-9-15(28-17)11-21-22-19(24)12-27-18-4-2-1-3-16(18)23(25)26/h1-11H,12H2,(H,22,24)/b21-11+ |
InChI Key |
OAEUWWSCDUXKEQ-SRZZPIQSSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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